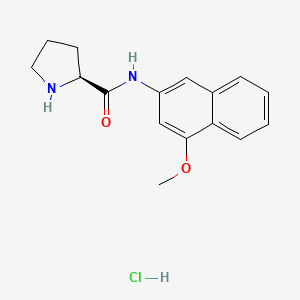

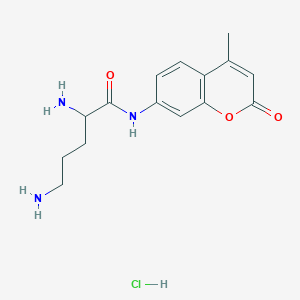

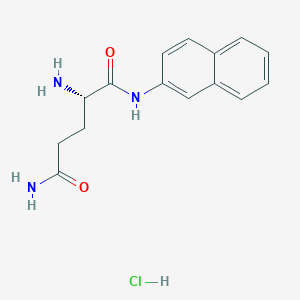

(S)-2-氨基-N1-(萘-2-基)戊二酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-2-Amino-2-(naphthalen-2-yl)ethanol hydrochloride” is a compound with the CAS Number: 2829292-71-7. It has a molecular weight of 223.7 and its IUPAC name is (2S)-2-amino-2-(2-naphthyl)ethanol hydrochloride .

Molecular Structure Analysis

The molecular formula of this compound is C12H14ClNO . The InChI code is 1S/C12H13NO.ClH/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12,14H,8,13H2;1H/t12-;/m1./s1 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. More detailed physical and chemical properties were not available .科学研究应用

代谢和检测研究

- 尿液中的代谢物鉴定:研究表明,类似于(S)-2-氨基-N1-(萘-2-基)戊二酰胺盐酸盐的化合物会经历氧化、羟基化和降解等多种代谢过程,从而在尿液样本中鉴定代谢物(Meyer, Prosser, & Maurer, 2013)。

合成和表征

- 标记和合成:类似结构的化合物已被合成并标记用于药物应用,有助于了解药物的行为和分布(Gransden, Roth, & Takahashi, 1983)。

荧光检测和成像

- 荧光检测:类似(S)-2-氨基-N1-(萘-2-基)戊二酰胺盐酸盐的化合物已被用于开发各种分子的荧光检测方法,增强了研究中的分析能力(Nakashima & Yoshida, 2006)。

- 质谱成像:类似化合物已被用作质谱成像中的基质,可用于在组织中可视化小分子,有助于理解病理过程(Liu et al., 2014)。

抗癌评估

- 抗癌特性:对结构类似的化合物的研究显示在抗癌应用中具有潜力,有助于开发新型治疗剂(Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014)。

腐蚀抑制

- 钢筋腐蚀的抑制:研究表明相关化合物在抑制腐蚀方面具有有效性,这在材料科学和工程中具有实际应用(Bellal, Benghanem, & Keraghel, 2021)。

荧光衍生化

- 氨基酸的荧光衍生化:基于萘的化合物已被用于对氨基酸进行荧光衍生化研究,增进了对生物分子的理解(Frade, Barros, Moura, & Gonçalves, 2007)。

安全和危害

作用机制

Target of Action

L-Glutamine alpha-(beta-naphthyl)amide hydrochloride, also known as H-Gln-NA HCl, primarily targets l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The l-glutaminases catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate .

Biochemical Pathways

The action of H-Gln-NA HCl affects the glutamine metabolic pathway . Glutamine can be used as a nitrogen donor in the biosynthesis of many compounds, including other amino acids, purines, and pyrimidines . It also improves nicotinamide adenine dinucleotide (NAD) redox potential .

Pharmacokinetics

L-Glutamine is known to be well-absorbed and distributed throughout the body .

Result of Action

The cleavage of the gamma-amido bond of l-glutamine residues results in the production of ammonia and l-glutamate . This can have various effects at the molecular and cellular levels, depending on the context. For example, in the context of nutrition, L-Glutamine is used for nutritional supplementation and for treating dietary shortage or imbalance .

生化分析

Biochemical Properties

Glutaminases catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . This interaction is fundamental to various biochemical processes, including the production of amino acids, nucleotides, and other substances that facilitate cellular proliferation .

Cellular Effects

The effects of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, the metabolism of glutamine is intricately linked to the survival and progression of cancer cells .

Molecular Mechanism

The molecular mechanism of action of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), this compound has been synthesized with high yield and regioselectivity .

Metabolic Pathways

L-Glutamine alpha-(beta-naphthyl)amide hydrochloride is involved in the glutamine metabolic pathway . This pathway is crucial for the production of amino acids, fatty acids, nucleotides, and more . The compound’s interactions with enzymes or cofactors within this pathway could also influence metabolic flux or metabolite levels .

属性

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGKEUSDVCMPLI-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201988-95-6 |

Source

|

| Record name | 201988-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

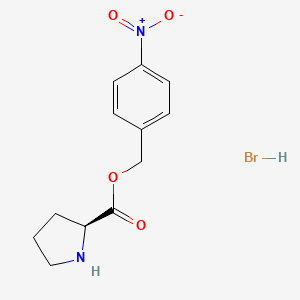

![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)